Resistance to Aminoglycoside 3-Acetyltransferase [AAC(3)] Compared to Astromicin
Dactimicin demonstrates significantly greater resistance to inactivation by aminoglycoside 3-acetyltransferase [AAC(3)] compared to astromicin, its closest structural analog. This difference is directly attributed to the protective action of the N-formimidoyl group [1]. Both compounds were active against many gentamicin- and amikacin-resistant bacteria expressing AMEs, but dactimicin was consistently more resistant to AAC(3)-mediated inactivation [2].
| Evidence Dimension | Resistance to AAC(3) inactivation |
|---|---|
| Target Compound Data | More resistant to inactivation by aminoglycoside 3-acetyltransferase than astromicin |
| Comparator Or Baseline | Astromicin (fortimicin A) - less resistant |
| Quantified Difference | Qualitative superiority; exact fold-change not provided in source |
| Conditions | In vitro enzyme assays and bacterial strains expressing AAC(3) |
Why This Matters
This differential enzyme stability suggests dactimicin may retain activity against a subset of resistant strains that inactivate astromicin, providing a functional advantage in resistance-breaking research.
- [1] Matsuhashi Y, Yoshida T, Hara T, Kazuno Y, Inouye S. In vitro and in vivo antibacterial activities of dactimicin, a novel pseudodisaccharide aminoglycoside, compared with those of other aminoglycoside antibiotics. Antimicrob Agents Chemother. 1985;27(4):589-594. View Source
- [2] Gomez-Lus R, et al. Stability of dactimicin to aminoglycoside-modifying enzymes. Drugs Exp Clin Res. 1987;13(12):719-25. View Source
